7-(4-hydroxy-3,5-dimethoxyphenyl)-1-(3-methoxyphenyl)-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
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Overview
Description
7-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-1-(3-METHOXYPHENYL)-5-OXO-1H,4H,5H,6H,7H-PYRROLO[3,2-B]PYRIDINE-3-CARBOXYLIC ACID is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolopyridine core, which is known for its biological activity and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-1-(3-METHOXYPHENYL)-5-OXO-1H,4H,5H,6H,7H-PYRROLO[3,2-B]PYRIDINE-3-CARBOXYLIC ACID typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolopyridine core, followed by the introduction of the hydroxy, methoxy, and carboxylic acid functional groups. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
7-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-1-(3-METHOXYPHENYL)-5-OXO-1H,4H,5H,6H,7H-PYRROLO[3,2-B]PYRIDINE-3-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups can yield quinones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
7-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-1-(3-METHOXYPHENYL)-5-OXO-1H,4H,5H,6H,7H-PYRROLO[3,2-B]PYRIDINE-3-CARBOXYLIC ACID has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-1-(3-METHOXYPHENYL)-5-OXO-1H,4H,5H,6H,7H-PYRROLO[3,2-B]PYRIDINE-3-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Hydroxy-3,5-dimethoxyphenyl)ethyl β-D-glucopyranoside
- 5-(4-hydroxy-3-methoxyphenyl)pentanoic acid
- Propanal, 3-(4-hydroxy-3-methoxyphenyl)
Uniqueness
7-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-1-(3-METHOXYPHENYL)-5-OXO-1H,4H,5H,6H,7H-PYRROLO[3,2-B]PYRIDINE-3-CARBOXYLIC ACID is unique due to its specific combination of functional groups and the pyrrolopyridine core. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C23H22N2O7 |
---|---|
Molecular Weight |
438.4 g/mol |
IUPAC Name |
7-(4-hydroxy-3,5-dimethoxyphenyl)-1-(3-methoxyphenyl)-5-oxo-6,7-dihydro-4H-pyrrolo[3,2-b]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C23H22N2O7/c1-30-14-6-4-5-13(9-14)25-11-16(23(28)29)20-21(25)15(10-19(26)24-20)12-7-17(31-2)22(27)18(8-12)32-3/h4-9,11,15,27H,10H2,1-3H3,(H,24,26)(H,28,29) |
InChI Key |
TUCWRZZQZXPKEX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N2C=C(C3=C2C(CC(=O)N3)C4=CC(=C(C(=C4)OC)O)OC)C(=O)O |
Origin of Product |
United States |
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